molecular formula C12H16ClNO2 B6175121 methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride CAS No. 2503206-28-6

methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

Cat. No.: B6175121
CAS No.: 2503206-28-6
M. Wt: 241.7
InChI Key:
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Description

“Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride” is an endogenous substance with significant neuroprotective activity . It has been found to interact with the agonistic conformation of dopamine (DA) receptors . It inhibits the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, and shifts DA catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) was first described by Pictet and Spengler in 1911 . The reaction involved phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ . Later, researchers replaced dimethoxymethane with aldehydes to give one substituted THIQs .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13N . The molecular weight is 147.22 . The InChI key is QPILYVQSKNWRDD-UHFFFAOYSA-N .


Chemical Reactions Analysis

“this compound” demonstrates significant neuroprotective activity . It can interact with the agonistic conformation of dopamine (DA) receptors . It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as the production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation .


Physical and Chemical Properties Analysis

“this compound” is a colorless to pale yellow liquid . It is slightly soluble in water . It should be stored in a sealed container in a dry environment at 2-8°C .

Mechanism of Action

“Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride” demonstrates neuroprotective activity . It is a reversible short-acting moderate inhibitor of MAO A/B . It produces an antidepressant-like effect similar to the effect of imipramine .

Safety and Hazards

“Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and if swallowed: Immediately call a poison center/doctor .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride involves the condensation of 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid with methanol in the presence of a dehydrating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid", "Methanol", "Dehydrating agent", "Hydrochloric acid" ], "Reaction": [ "1. Add 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid and methanol to a reaction flask.", "2. Add a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to the reaction flask.", "3. Heat the reaction mixture to reflux for several hours to promote the condensation reaction.", "4. Cool the reaction mixture and add hydrochloric acid to form the hydrochloride salt.", "5. Isolate the product by filtration or crystallization." ] }

CAS No.

2503206-28-6

Molecular Formula

C12H16ClNO2

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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